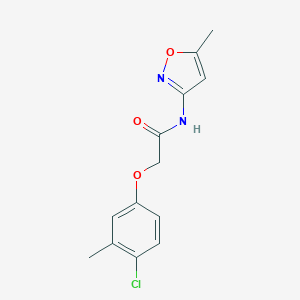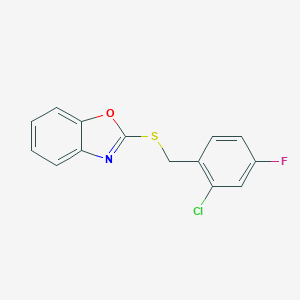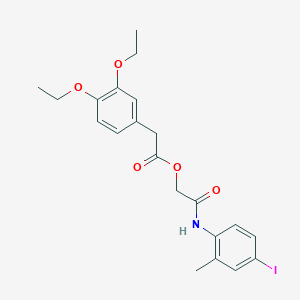![molecular formula C22H18Cl2N2O2S B283989 1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one, commonly known as "DAPY," is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyrimidinones and has been synthesized using various methods.
作用機序
The mechanism of action of DAPY is based on its ability to inhibit the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. DAPY acts by binding to the active site of the enzyme and preventing the synthesis of viral DNA. This leads to the inhibition of viral replication and the eventual death of the infected cells.
Biochemical and Physiological Effects:
DAPY has been shown to exhibit potent antiviral activity against both HIV-1 and HIV-2. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of DAPY on the human body are not well understood, and further studies are needed to determine its safety and efficacy in humans.
実験室実験の利点と制限
One of the main advantages of DAPY is its potent antiviral activity against HIV-1 and HIV-2. It has also been shown to exhibit inhibitory activity against cancer cells. However, the main limitation of DAPY is its limited solubility in water, which makes it difficult to use in biological assays. Further studies are needed to overcome this limitation and to develop more efficient methods for the synthesis of DAPY.
将来の方向性
There are several future directions for the research on DAPY. One of the most promising areas of research is the development of more efficient methods for the synthesis of DAPY. This will enable researchers to produce larger quantities of the compound and to study its potential applications in various fields. Another future direction is the optimization of the structure of DAPY to improve its solubility and efficacy. This will enable researchers to develop more potent antiviral and anticancer agents based on the DAPY scaffold. Finally, further studies are needed to determine the safety and efficacy of DAPY in humans, which will pave the way for its use in the treatment of viral infections and cancer.
合成法
DAPY can be synthesized using various methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One of the most common methods for synthesizing DAPY is the one-pot synthesis, which involves the reaction of 3-chlorobenzaldehyde, malononitrile, and cyclohexanone in the presence of piperidine and ammonium acetate. The reaction mixture is then refluxed in ethanol, and DAPY is obtained in good yield.
科学的研究の応用
DAPY has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DAPY has been shown to exhibit potent antiviral activity against HIV-1 and HIV-2. It acts by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. DAPY has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
In material science, DAPY has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and polymers. DAPY has also been studied for its potential use as a catalyst in organic reactions.
特性
分子式 |
C22H18Cl2N2O2S |
|---|---|
分子量 |
445.4 g/mol |
IUPAC名 |
1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-sulfanylidenepyrano[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18Cl2N2O2S/c1-13-12-22(2,3)28-20-18(13)19(27)25(16-8-4-6-14(23)10-16)21(29)26(20)17-9-5-7-15(24)11-17/h4-12H,1-3H3 |
InChIキー |
AYBZSUKQMZVNAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(OC2=C1C(=O)N(C(=S)N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl)(C)C |
正規SMILES |
CC1=CC(OC2=C1C(=O)N(C(=S)N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283906.png)
![6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283907.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)



![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
